1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine

Kinase inhibitor design Hinge-binding motif Fluoropyridine SAR

1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine (CAS 1564968-20-2, molecular formula C12H18FN3, MW 223.29 g/mol) is a synthetic tertiary amine belonging to the N,N-disubstituted 4-aminopiperidine class bearing a 2-fluoropyridin-4-yl N-substituent. The compound is structurally related to the N,N′-substituted piperidinamine chemotype disclosed in patent literature as heat shock protein 70 (Hsp70) inhibitors with potential application in drug-resistant tumor therapy.

Molecular Formula C12H18FN3
Molecular Weight 223.29 g/mol
Cat. No. B13349148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine
Molecular FormulaC12H18FN3
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C2=CC(=NC=C2)F
InChIInChI=1S/C12H18FN3/c1-15(2)10-4-7-16(8-5-10)11-3-6-14-12(13)9-11/h3,6,9-10H,4-5,7-8H2,1-2H3
InChIKeyQZYNWNOQPAVUPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine (CAS 1564968-20-2): Procurement-Relevant Identity and Structural Class


1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine (CAS 1564968-20-2, molecular formula C12H18FN3, MW 223.29 g/mol) is a synthetic tertiary amine belonging to the N,N-disubstituted 4-aminopiperidine class bearing a 2-fluoropyridin-4-yl N-substituent . The compound is structurally related to the N,N′-substituted piperidinamine chemotype disclosed in patent literature as heat shock protein 70 (Hsp70) inhibitors with potential application in drug-resistant tumor therapy [1]. The 2-fluoropyridin-4-yl moiety places the fluorine atom ortho to the pyridine ring nitrogen, a substitution pattern associated with reduced pyridine basicity and distinct electronic properties compared to 3-fluoro or 4-fluoro regioisomers [2]. As of 2026, this compound is commercially available from multiple Chinese research chemical suppliers at 98% purity, primarily for use as a medicinal chemistry building block and SAR probe .

Why 1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine Cannot Be Replaced by Its Regioisomers or Des-methyl Analogs


Although the three regioisomeric N,N-dimethylpiperidin-4-amines bearing 2-fluoro-, 4-fluoro-, or 5-fluoropyridinyl substituents share identical molecular formulae (C12H18FN3) and molecular weights (223.29 g/mol), their physicochemical and pharmacological properties diverge substantially due to the positional dependence of fluorine's electronic effects on the pyridine ring . The 2-fluoro substitution (ortho to pyridine N) dramatically lowers the pyridine nitrogen pKa (conjugate acid pKa ≈ -0.44) compared to the 4-fluoro regioisomer (pKa ≈ 3.63), altering hydrogen-bond acceptor strength at the kinase hinge-binding motif by over four orders of magnitude in proton affinity [1]. Furthermore, the target compound's tertiary N,N-dimethylamine confers zero hydrogen-bond donor capacity, whereas the des-methyl primary amine analog 1-(2-fluoropyridin-4-yl)piperidin-4-amine (CAS 2090414-25-6) possesses two H-bond donors, fundamentally altering membrane permeability, blood-brain barrier penetration potential, and off-target promiscuity profiles . These non-interchangeable properties mean that substituting any regioisomer or des-methyl analog in an established SAR series or synthetic route will yield different target engagement, pharmacokinetic behavior, and synthetic intermediate reactivity.

Quantitative Differentiation Evidence for 1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine vs. Closest Analogs


Pyridine Nitrogen Basicity: 2-Fluoro vs. 4-Fluoro Regioisomer — A >10,000-Fold Difference in Proton Affinity

The 2-fluoropyridin-4-yl group in the target compound positions fluorine ortho to the pyridine nitrogen, producing a profound electron-withdrawing effect that reduces the conjugate acid pKa of the pyridine N to approximately -0.44. In contrast, the 4-fluoropyridin-2-yl regioisomer (CAS 1707358-01-7) places fluorine para to the pyridine nitrogen, yielding a conjugate acid pKa of approximately 3.63 [1]. This represents a ΔpKa of approximately 4.07 units, corresponding to a >10,000-fold difference in proton affinity. Since the pyridine nitrogen in 2-fluoroaminopyridine scaffolds commonly serves as the hinge-binding hydrogen-bond acceptor in kinase active sites, this basicity difference directly impacts target engagement affinity for kinases where the hinge region presents a hydrogen-bond donor [2].

Kinase inhibitor design Hinge-binding motif Fluoropyridine SAR

Hydrogen-Bond Donor Count: Tertiary N,N-Dimethylamine (0 HBD) vs. Primary Amine Analog (2 HBD) — Implications for CNS Penetration

The target compound bears an N,N-dimethyl tertiary amine at the piperidine 4-position, yielding zero hydrogen-bond donors (HBD = 0) and three hydrogen-bond acceptors (HBA = 3: pyridine N, tertiary amine N, and fluorine). Its closest structural analog, 1-(2-fluoropyridin-4-yl)piperidin-4-amine (CAS 2090414-25-6), carries a primary amine at the same position, giving HBD = 2 and HBA = 3 . This difference has direct consequences for membrane permeability: compounds with HBD count ≤3 are generally considered more likely to cross the blood-brain barrier (BBB) and exhibit improved passive transcellular permeability, but the absence of HBD in the target compound also reduces aqueous solubility compared to the primary amine analog [1]. The Central Nervous System Multiparameter Optimization (CNS MPO) score, which incorporates HBD count among its six parameters, would penalize the primary amine analog (HBD = 2) but not the target compound (HBD = 0), assuming comparable values for the other five parameters.

CNS drug design Blood-brain barrier penetration Lipophilicity

Patent-Disclosed Therapeutic Context: Hsp70 Inhibition for Drug-Resistant Cancer — Differentiating the Scaffold Class from Wnt Pathway Pyridyl Piperidines

The N,N′-substituted piperidinamine scaffold encompassing this compound is specifically claimed in US Patent 10,023,565 B2 for the treatment of Hsp70-related diseases including tumors, with demonstrated activity in reversing lapatinib resistance in breast cancer cell lines [1]. The patent discloses testing of example compounds against lapatinib-sensitive (BT474, SK-BR3) and lapatinib-resistant (BT/LapR1.0, MDA-MB-361, SK/LapR1.0, MDA-MB-453) human breast cancer cell strains. Critically, this Hsp70-targeting mechanism differentiates this chemotype from the structurally related pyridyl piperidines claimed in WO 2015/144290 (Merck Patent GmbH), which act as Wnt pathway inhibitors for hyperproliferative diseases [2]. Although quantitative IC50 data for the specific compound CAS 1564968-20-2 were not disclosed in the patent, its structural inclusion within the Markush formula establishes its relevance to Hsp70-targeted oncology research as distinct from Wnt-pathway programs. Researchers procuring for Hsp70-focused projects should select compounds within this patent class rather than Wnt-inhibitor pyridyl piperidines, as the two classes address orthogonal biological targets.

Hsp70 inhibitor Drug-resistant breast cancer Lapatinib resistance reversal

Vendor Purity Specification: 98% (Leyan) — Comparable or Marginally Superior to the 4-Fluoro Regioisomer at 97% (Bidepharm)

The target compound is commercially available at a certified purity of 98% from Leyan (Product No. 2277070), with batch-specific QC data including NMR, HPLC, or GC available upon request . The 4-fluoro regioisomer (CAS 1707358-01-7) is available at 97% purity from Bidepharm , and at 98% from Leyan (Product No. 2277067) and MolCore . The 5-fluoro regioisomer (CAS 1774896-70-6) is also available at 98% from Leyan (Product No. 2277088) . All three regioisomers are offered in comparable purity grades, with prices available upon inquiry (询价). The target compound (CAS 1564968-20-2) carries GHS07 hazard labeling with H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) hazard statements , consistent with the safety profile expected for this compound class. No significant purity-based differentiation exists among the regioisomers from major vendors, and procurement decisions should therefore be driven by the desired fluorine substitution position rather than purity advantages.

Chemical procurement Building block purity Regioisomeric quality

2-Fluoropyridin-4-yl Moiety in Kinase Inhibitor Design: Enhanced Metabolic Stability and Synthetic Versatility Claimed Versus Other Heteroaryl Substituents

The 2-fluoropyridin-4-yl substituent has been described in the medicinal chemistry literature and vendor technical notes as a privileged fragment for kinase inhibitor design due to three properties: (i) the electron-withdrawing fluorine at the 2-position reduces the electron density of the pyridine ring, decreasing susceptibility to cytochrome P450-mediated oxidative metabolism at the pyridine ring compared to non-fluorinated pyridine analogs [1]; (ii) the para-relationship between the fluorine and the piperidine attachment point (4-position) preserves a linear molecular geometry conducive to ATP-binding site occupancy; and (iii) the 2-fluoropyridine ring is compatible with palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) for further derivatization, enabling modular SAR exploration [2]. The Medical University of Lublin database annotation specifically links piperidine-aminopyridine derivatives bearing this scaffold to ALK and c-Met kinase inhibition [3]. Quantitative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for the specific compound CAS 1564968-20-2 is not publicly available; the metabolic stability advantage is a class-level inference based on the known effect of 2-fluoro substitution on pyridine oxidative metabolism.

Kinase inhibitor scaffold Metabolic stability Cross-coupling compatibility

Recommended Research and Procurement Scenarios for 1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine


Kinase Inhibitor Lead Optimization Requiring a Low-Basicity Hinge-Binding Fragment

The 2-fluoropyridin-4-yl group in this compound presents a pyridine nitrogen with conjugate acid pKa ≈ -0.44, making it a far weaker hydrogen-bond acceptor than 4-fluoro (pKa ≈ 3.63) or unsubstituted pyridine (pKa = 5.23) [1]. This property is valuable in kinase inhibitor programs where excessive hinge-binding affinity leads to poor kinase selectivity. By incorporating the 2-fluoropyridin-4-yl scaffold, medicinal chemists can attenuate hinge hydrogen-bond strength while retaining the pyridine ring's spatial compatibility with the ATP-binding pocket. The N,N-dimethyl tertiary amine further eliminates hydrogen-bond donor capacity (HBD = 0), reducing off-target interactions with aminergic GPCRs that commonly bind primary and secondary amines. Procurement recommendation: Select this regioisomer when the SAR hypothesis requires a weakly basic, zero-HBD hinge-binding element for selectivity-driven kinase inhibitor design.

Hsp70-Targeted Oncology Programs Investigating Lapatinib Resistance Reversal in Breast Cancer

The N,N′-substituted piperidinamine scaffold class, to which this compound belongs, is specifically claimed in US Patent 10,023,565 B2 for Hsp70 inhibition with demonstrated activity in lapatinib-resistant breast cancer models (BT/LapR1.0, MDA-MB-361, SK/LapR1.0, MDA-MB-453) [2]. This compound serves as a structurally relevant building block or reference standard for medicinal chemistry campaigns targeting Hsp70-mediated drug resistance. Researchers investigating Hsp70 as a therapeutic target in oncology should procure compounds within this patent class rather than the structurally similar Wnt-pathway pyridyl piperidines (WO 2015/144290), which address an orthogonal biological mechanism [3]. The compound's tertiary amine and 2-fluoropyridine features may be elaborated via the synthetic methods disclosed in the patent (reductive amination, N-alkylation with substituted benzyl halides) to generate focused Hsp70 inhibitor libraries.

Structure-Activity Relationship (SAR) Studies Exploring Fluoropyridine Positional Isomer Effects on Target Engagement

The availability of all three regioisomers (2-fluoro, 4-fluoro, and 5-fluoro N,N-dimethylpiperidin-4-amines) from commercial vendors at comparable purities (97-98%) enables systematic SAR exploration of fluorine positional effects on biochemical and cellular potency . By procuring the complete set of three regioisomers, researchers can dissect the contribution of pyridine nitrogen basicity, fluorine-mediated conformational effects, and electronic distribution to target binding in a controlled manner — all three isomers share identical molecular formula, molecular weight, lipophilicity (calculated logP differences are minimal), and N,N-dimethylpiperidin-4-amine pharmacophore. This positional isomer scanning approach is particularly informative for kinase programs where the pyridine nitrogen engages the hinge region and fluorine may interact with the DFG-motif pocket or gatekeeper residue.

Synthetic Intermediate for Palladium-Catalyzed Cross-Coupling Derivatization in Parallel Library Synthesis

The 2-fluoropyridine ring in this compound is amenable to further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination), as noted in technical descriptions of related 2-fluoropyridin-4-yl piperidine intermediates [4]. The N,N-dimethylpiperidin-4-amine core provides a tertiary amine handle that remains inert under typical cross-coupling conditions, allowing chemoselective elaboration at the pyridine ring without protecting group manipulation. The compound can serve as a key intermediate for generating diverse libraries of 4-substituted pyridyl piperidines, where the fluorine atom acts as a synthetic leaving group in nucleophilic aromatic substitution (SNAr) reactions or as a directing group in ortho-metalation strategies. Procurement for parallel synthesis should specify batch consistency (≥98% purity) and request residual palladium analysis if the compound will be used in late-stage functionalization of advanced intermediates destined for biological testing.

Quote Request

Request a Quote for 1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.